Methyl 2-bromo-5-cyano-4-methylbenzoate
Overview
Description
Methyl 2-bromo-5-cyano-4-methylbenzoate is an organic compound with the molecular formula C10H8BrNO2. It is a derivative of benzoic acid, specifically a methyl ester, and contains bromine, cyano, and methyl functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-5-cyano-4-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 4-methylbenzoate followed by the introduction of a cyano group. The reaction typically proceeds as follows:
Bromination: Methyl 4-methylbenzoate is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield methyl 2-bromo-4-methylbenzoate.
Cyanation: The brominated intermediate is then reacted with a cyanide source, such as copper(I) cyanide, under appropriate conditions to introduce the cyano group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-5-cyano-4-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products Formed
Substitution: Products depend on the nucleophile used (e.g., amines, thiols).
Reduction: Methyl 2-amino-5-cyano-4-methylbenzoate.
Oxidation: Methyl 2-bromo-5-cyano-4-carboxybenzoate.
Scientific Research Applications
Methyl 2-bromo-5-cyano-4-methylbenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-bromo-5-cyano-4-methylbenzoate depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In reduction reactions, the cyano group is converted to an amine via a reduction mechanism involving the transfer of electrons from the reducing agent to the cyano group.
Comparison with Similar Compounds
Methyl 2-bromo-5-cyano-4-methylbenzoate can be compared with similar compounds such as:
Methyl 2-bromo-4-methylbenzoate: Lacks the cyano group, making it less reactive in certain substitution reactions.
Methyl 2-cyano-4-methylbenzoate: Lacks the bromine atom, affecting its reactivity in nucleophilic substitution reactions.
Methyl 2-bromo-5-cyano-4-carboxybenzoate: Contains a carboxylic acid group instead of a methyl ester, influencing its solubility and reactivity.
The unique combination of bromine, cyano, and methyl groups in this compound makes it a versatile compound with distinct reactivity and applications in various fields of research and industry.
Properties
IUPAC Name |
methyl 2-bromo-5-cyano-4-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-6-3-9(11)8(10(13)14-2)4-7(6)5-12/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGDDDCMMLWMAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C#N)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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